3-[(4-Methoxyphenyl)methylthio]-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-4-yl amine
Description
3-[(4-Methoxyphenyl)methylthio]-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-4-yl amine is a 1,2,4-triazole derivative characterized by:
- Position 3: A methylthio (-SCH₂) group attached to a 4-methoxyphenyl ring.
- Position 5: A 3-(methylethoxy)phenyl substituent (isopropoxy group at the meta position).
- Position 4: A primary amine (-NH₂) group.
Properties
Molecular Formula |
C19H22N4O2S |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C19H22N4O2S/c1-13(2)25-17-6-4-5-15(11-17)18-21-22-19(23(18)20)26-12-14-7-9-16(24-3)10-8-14/h4-11,13H,12,20H2,1-3H3 |
InChI Key |
HRBVRFMNKXDGPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)methylthio]-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-4-yl amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Methoxyphenyl and Methylethoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with methoxyphenylmethyl chloride and methylethoxyphenyl bromide in the presence of a base such as potassium carbonate.
Final Amination Step:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)methylthio]-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-4-yl amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Potassium carbonate, methoxyphenylmethyl chloride, methylethoxyphenyl bromide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-[(4-Methoxyphenyl)methylthio]-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-4-yl amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)methylthio]-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-4-yl amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The triazole ring and the aromatic groups play a crucial role in binding to the target sites, influencing the compound’s potency and selectivity.
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,2,4-Triazole Derivatives
Key Observations :
Inferences for the Target Compound :
- The 4-methoxyphenylmethylthio group may enhance antifungal activity compared to dichlorophenyl analogs , as methoxy groups improve lipid solubility and cellular uptake.
- The absence of a thiol (-SH) or thione (-C=S) group (common in ) could reduce antioxidant activity but improve metabolic stability.
Physicochemical Properties
- Lipophilicity (logP): Predicted to be higher (logP ~3.5) than hydroxyl- or amino-substituted triazoles (logP 1.5–2.5) due to methoxy and isopropoxy groups.
- Solubility: Limited aqueous solubility (likely <1 mg/mL) but improved organic solvent compatibility compared to polar derivatives .
Biological Activity
The compound 3-[(4-Methoxyphenyl)methylthio]-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-4-yl amine (CAS Number: 678151-41-2) is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anti-inflammatory properties, supported by relevant case studies and research findings.
Molecular Structure
- Molecular Formula : C₁₉H₂₂N₄O₂S
- Molecular Weight : 370.4686 g/mol
- SMILES Notation : COc1ccc(cc1)CSc1nnc(n1N)c1cccc(c1)OC(C)C
Physical Properties
| Property | Value |
|---|---|
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Slightly soluble in DMSO and Methanol |
Antibacterial Activity
Research has indicated that triazole derivatives exhibit significant antibacterial properties. Specifically, studies on related triazole compounds have shown:
- Mechanism of Action : Triazoles often inhibit bacterial growth by targeting essential enzymes such as DNA gyrase, which is crucial for DNA replication.
- Case Study : A study reported that compounds similar to our target compound exhibited minimum inhibitory concentrations (MICs) as low as 3.25 µg/mL against Mycobacterium smegmatis, demonstrating strong antibacterial activity compared to standard antibiotics like isoniazid .
Antifungal Activity
Triazoles are also recognized for their antifungal properties:
- Research Findings : Triazole derivatives have been shown to disrupt fungal cell membrane synthesis, leading to cell death. For instance, compounds with similar structures have demonstrated efficacy against Candida albicans and Aspergillus niger in vitro.
- Case Study : A derivative of 1,2,4-triazole was tested against various fungal strains and showed a significant zone of inhibition, indicating its potential as an antifungal agent .
Anti-inflammatory Activity
The anti-inflammatory effects of triazole compounds are another area of interest:
- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines and enzymes like COX-2.
- Research Example : In a carrageenan-induced rat paw edema model, several triazole derivatives exhibited considerable anti-inflammatory activity comparable to established anti-inflammatory drugs .
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
